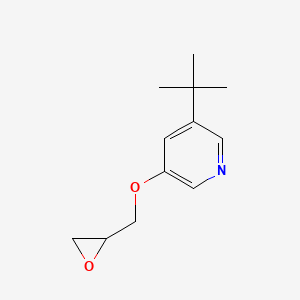

3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine

描述

属性

IUPAC Name |

3-tert-butyl-5-(oxiran-2-ylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)9-4-10(6-13-5-9)14-7-11-8-15-11/h4-6,11H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKILIKYRCWTEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CN=C1)OCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine typically involves the reaction of 3-tert-butyl-5-hydroxypyridine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Epoxide Ring-Opening Reactions

The oxiran-2-ylmethoxy group undergoes regioselective nucleophilic ring-opening reactions due to strain in the three-membered epoxide ring. Reaction outcomes depend on the nucleophile and reaction conditions:

Key Observations :

-

Under basic conditions (e.g., BuLi), nucleophiles attack the less hindered β-carbon of the epoxide .

-

Acidic conditions (e.g., TFA) promote α-attack due to protonation of the epoxide oxygen .

-

Steric effects from the tert-butyl group direct reactivity toward the 5-methoxyepoxide side .

Substitution Reactions at the Pyridine Core

The tert-butyl group at position 3 sterically hinders electrophilic substitution at adjacent positions, while the electron-donating methoxy group activates the ring:

Mechanistic Insights :

-

Electrophiles preferentially attack positions 4 and 6 due to ortho/para-directing effects of the methoxy group .

-

The tert-butyl group at position 3 impedes substitution at position 2, favoring reactivity at position 4 or 6 .

Oxidation and Functional Group Interconversion

The epoxide and methoxy groups enable further functionalization:

Notable Example :

-

Oxidation with periodic acid/CrO₃ selectively converts the TBDMS-protected epoxide to a ketone without affecting the pyridine ring .

Stability and Handling Considerations

科学研究应用

Medicinal Chemistry

A. Anti-inflammatory Properties

Recent studies have indicated that pyridine derivatives, including those similar to 3-tert-butyl-5-(oxiran-2-ylmethoxy)pyridine, exhibit significant anti-inflammatory activities. For instance, a study evaluated the anti-inflammatory potential of pyridine carbothioamide derivatives using molecular docking and in vivo models. The results demonstrated favorable interactions with key enzymes involved in inflammation, such as nitric oxide synthase and cyclooxygenases, suggesting that similar pyridine compounds could be effective in drug design for inflammatory diseases .

B. Synthesis of Bioactive Compounds

The compound can serve as a precursor in the synthesis of bioactive molecules. Its unique structure allows for modifications that can enhance biological activity. For example, the oxirane moiety can be utilized in further reactions to create compounds with improved pharmacological profiles .

Materials Science

A. Polymer Chemistry

This compound has potential applications in the development of new polymeric materials. The oxirane group is known for its ability to participate in ring-opening reactions, leading to the formation of polymers with desirable properties such as flexibility and thermal stability. This characteristic makes it a candidate for use in coatings and adhesives .

B. Photovoltaic Applications

Research has shown that compounds with similar structures can be utilized in dye-sensitized solar cells (DSSCs). The incorporation of pyridine derivatives into the dye molecules enhances light absorption and energy conversion efficiency, making them suitable for renewable energy applications .

Agrochemicals

A. Pesticide Development

The structural features of this compound suggest its potential as a scaffold for developing new agrochemicals. Studies have indicated that pyridine-based compounds can exhibit herbicidal and insecticidal activities, making them valuable in agricultural practices .

Table 1: Summary of Biological Activities

| Compound Type | Activity Type | Reference |

|---|---|---|

| Pyridine Derivatives | Anti-inflammatory | |

| Bioactive Syntheses | Drug Design | |

| Agrochemical Potential | Herbicidal/Insecticidal |

Table 2: Material Properties

| Application Area | Material Type | Properties |

|---|---|---|

| Polymer Chemistry | Coatings/Adhesives | Flexibility, Thermal Stability |

| Photovoltaics | Dye-Sensitized Solar Cells | Enhanced Light Absorption |

Case Studies

Case Study 1: Anti-inflammatory Drug Design

In a recent investigation, a series of pyridine derivatives were synthesized and evaluated for their anti-inflammatory effects using both in vitro and in vivo models. The study highlighted the importance of structural modifications on biological activity, paving the way for the development of new therapeutic agents based on similar scaffolds .

Case Study 2: Photovoltaic Efficiency

Research focused on incorporating pyridine-based dyes into DSSCs demonstrated a significant increase in energy conversion efficiency compared to traditional dyes. The findings suggest that further exploration of such compounds could lead to advancements in solar technology .

作用机制

The mechanism of action of 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function.

相似化合物的比较

Epoxide Reactivity

The oxirane group in this compound differentiates it from non-epoxide analogues. For instance, tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate lacks epoxide reactivity but contains an iodine atom suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, the epoxide in this compound enables ring-opening reactions with nucleophiles like amines or thiols, a feature shared with 4-Methoxy-6-(methoxymethyl)-5-(oxiran-2-ylmethoxy)-1H-indole, which is used in anticancer drug synthesis .

Steric and Electronic Effects

The tert-butyl group in this compound provides steric hindrance, reducing undesired side reactions—similar to tert-Boc-protected compounds like 3-(tert-Butoxycarbonylamino)-5-methoxyisonicotinic acid . However, the trimethylsilyl group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide offers electronic stabilization for catalysis, a property absent in the target compound .

生物活性

3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as CHNO. The compound contains a pyridine ring substituted with a tert-butyl group and an oxirane moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 219.28 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with oxirane groups can disrupt bacterial cell walls, leading to increased permeability and cell lysis.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that oxirane-containing compounds inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Research Findings:

- In vitro assays revealed that this compound reduced the viability of various cancer cell lines, including breast and lung cancer cells.

- Mechanistic studies indicated that the compound modulates key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The oxirane moiety may interact with nucleophilic sites on enzymes, leading to inhibition of critical metabolic pathways.

- Cell Membrane Disruption: The hydrophobic tert-butyl group enhances membrane penetration, potentially disrupting lipid bilayers in microbial cells.

- Signal Transduction Modulation: The compound may affect intracellular signaling cascades, influencing cellular responses to stress and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Oxirane derivative A | Low | Moderate |

| Oxirane derivative B | High | Low |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Tert-butyl-5-(oxiran-2-ylmethoxy)pyridine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. For example:

- Step 1 : Introduction of the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Step 2 : Epoxidation of allyl ether intermediates using meta-chloroperbenzoic acid (mCPBA) to form the oxirane moiety .

- Optimization : Reaction yields are improved by controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios (1:1.2 for epoxidation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl at δ ~1.3 ppm; pyridine ring protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 264.160) .

- IR : Epoxide C-O stretching (~850 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. How does the tert-butyl group influence the compound’s chemical reactivity?

- Methodological Answer : The tert-butyl group acts as a steric shield, reducing nucleophilic attack on the pyridine ring. For instance:

- Oxidation Resistance : Protects the ring from permanganate-mediated oxidation, directing reactivity to the oxirane moiety .

- Solubility : Enhances lipophilicity (logP ~2.8), making it suitable for organic-phase reactions .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., CYP1B1). The oxirane group shows hydrogen bonding with Thr²⁸⁷ and hydrophobic interactions with the tert-butyl group .

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transfer; polar substituents (e.g., oxirane) increase electrophilicity, enhancing binding to electron-rich enzymes .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved enzyme inhibition?

- Methodological Answer :

- Substituent Position : Pyridine substituents at C5 (vs. C3/C4) improve steric complementarity in enzyme active sites (e.g., CYP1B1 IC₅₀ reduced from 0.11 µM to 0.023 µM) .

- Epoxide Modifications : Replacing oxirane with aziridine increases nucleophilic ring-opening rates, enhancing covalent binding to cysteine residues in targets like FLAP .

Q. What in vitro models are appropriate for evaluating metabolic stability and cytotoxicity?

- Methodological Answer :

- Hepatocyte Microsomes : Incubate with rat liver microsomes (1 mg/mL) and NADPH to measure t₁/₂ (e.g., t₁/₂ = 45 min suggests moderate stability) .

- MTT Assay : Test cytotoxicity in HEK293 cells (IC₅₀ > 50 µM indicates low toxicity) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。